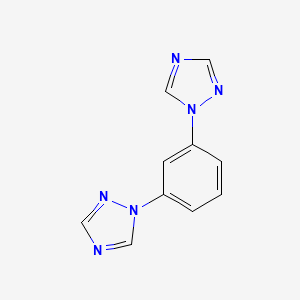

1,3-Di(1H-1,2,4-triazol-1-yl)benzene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[3-(1,2,4-triazol-1-yl)phenyl]-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N6/c1-2-9(15-7-11-5-13-15)4-10(3-1)16-8-12-6-14-16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXNXRKYXCCDJHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=NC=N2)N3C=NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60199409 | |

| Record name | Fluconazole specified impurity C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60199409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

514222-44-7 | |

| Record name | Fluconazole specified impurity C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0514222447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluconazole specified impurity C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60199409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[3-(1H-1,2,4-triazol-1-yl)phenyl]-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1'-(1,3-PHENYLENE)DI-1H-1,2,4-TRIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/150GCO461X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Di(1H-1,2,4-triazol-1-yl)benzene: Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,3-Di(1H-1,2,4-triazol-1-yl)benzene, a molecule of interest in medicinal chemistry and materials science due to the prevalence of the 1,2,4-triazole moiety in pharmacologically active compounds.

Core Compound Properties

Basic physicochemical data for this compound is summarized below. While detailed experimental characterization data is not widely published in academic literature, this information is available from commercial suppliers.

| Property | Value | Source |

| CAS Number | 514222-44-7 | [1][2] |

| Molecular Formula | C₁₀H₈N₆ | [1][2] |

| Molecular Weight | 212.21 g/mol | [1][2] |

| Appearance | White to off-white solid (Predicted) | N/A |

| Melting Point | Not consistently reported | N/A |

Synthesis Methodology

A likely synthetic pathway involves the reaction of 1,3-dibromobenzene with two equivalents of 1,2,4-triazole in the presence of a copper catalyst, a base, and a suitable high-boiling polar solvent.

Proposed Experimental Protocol (Ullmann-type Condensation):

-

Reactants and Reagents:

-

1,3-Dibromobenzene

-

1H-1,2,4-triazole (2.2 equivalents)

-

Copper(I) iodide (CuI) or other copper catalyst (e.g., Cu(OAc)₂) (catalytic amount, e.g., 10-20 mol%)

-

A base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.5 equivalents)

-

A high-boiling polar solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Optionally, a ligand such as 1,10-phenanthroline or L-proline to facilitate the reaction.

-

-

Procedure:

-

To a reaction vessel equipped with a magnetic stirrer and reflux condenser, add 1,3-dibromobenzene, 1,2,4-triazole, the copper catalyst, base, and ligand (if used).

-

Add the solvent and stir the mixture at an elevated temperature (typically in the range of 120-160 °C) for a period of 12-48 hours.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The cooled mixture is then poured into water and extracted with an organic solvent such as ethyl acetate or dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield this compound.

-

Characterization Data

Detailed spectral data for this compound is not extensively published. However, based on the known spectra of similar bis-triazole compounds and the structural features of the molecule, the following characteristic signals can be anticipated.[5][6][7][8][9]

| Characterization Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons of the 1,2,4-triazole rings (typically in the range of 8.0-9.0 ppm). A complex multiplet pattern for the aromatic protons of the 1,3-disubstituted benzene ring. |

| ¹³C NMR | Resonances for the carbon atoms of the triazole rings (typically in the range of 140-155 ppm). Signals for the carbon atoms of the benzene ring, showing distinct chemical shifts for the substituted and unsubstituted positions. |

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight of 212.21, along with characteristic fragmentation patterns. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H stretching of the aromatic rings, C=N and N-N stretching of the triazole rings, and C=C stretching of the benzene ring. |

Biological and Pharmacological Context

While no specific signaling pathways or detailed biological activities have been reported for this compound itself, the 1,2,4-triazole nucleus is a well-established pharmacophore in a wide range of therapeutic agents.[10] Derivatives of 1,2,4-triazole are known to exhibit a broad spectrum of biological activities, including antifungal, antimicrobial, anticancer, and anticonvulsant properties.[10][11]

The presence of two 1,2,4-triazole moieties suggests that this compound could be investigated for its potential as a metal-coordinating ligand in the development of novel metallodrugs or as a bidentate ligand in catalysis. Furthermore, its rigid structure makes it a candidate for incorporation into larger molecules in drug design to probe interactions with biological targets.

Conclusion

This compound is a readily synthesizable molecule with potential applications in medicinal chemistry and materials science. While detailed academic studies on this specific isomer are limited, its synthesis can be reliably achieved through established copper-catalyzed cross-coupling methodologies. Further research into the specific biological activities and coordination chemistry of this compound is warranted to fully explore its potential.

References

- 1. This compound - CAS:514222-44-7 - Sunway Pharm Ltd [3wpharm.com]

- 2. 1-(3-(1H-1,2,4-triazol-1-yl)phenyl)-1H-1,2,4-triazole | C10H8N6 | CID 68169234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Crystal Structure of 1,3-Di(1H-1,2,4-triazol-1-yl)benzene: A Technical Review

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield a dedicated single-crystal X-ray diffraction study for 1,3-Di(1H-1,2,4-triazol-1-yl)benzene. Therefore, a detailed technical guide on its crystal structure, including quantitative data and experimental protocols, cannot be provided at this time.

While data for the specific meta-isomer is unavailable, extensive crystallographic information exists for the closely related para-isomer, 1,4-bis(1H-1,2,4-triazol-1-yl)benzene . This document will proceed by presenting a detailed technical guide on the crystal structure of this available isomer as a valuable point of reference for researchers and scientists in the field.

In-Depth Technical Guide: Crystal Structure of 1,4-bis(1H-1,2,4-triazol-1-yl)benzene

This guide provides a comprehensive overview of the crystal structure of 1,4-bis(1H-1,2,4-triazol-1-yl)benzene, complete with crystallographic data, experimental protocols for its synthesis and crystallization, and a logical workflow diagram.

Quantitative Crystallographic Data

The crystal structure of 1,4-bis(1H-1,2,4-triazol-1-yl)benzene has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below for clear comparison and reference.

| Parameter | Value |

| Chemical Formula | C₁₀H₈N₆ |

| Formula Weight | 212.22 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.8091 (3) |

| b (Å) | 10.2616 (9) |

| c (Å) | 11.9768 (11) |

| α (°) | 90 |

| β (°) | 96.165 (3) |

| γ (°) | 90 |

| Volume (ų) | 465.44 (7) |

| Z | 2 |

| Density (calculated) (Mg/m³) | 1.514 |

| Absorption Coefficient (mm⁻¹) | 0.10 |

| Temperature (K) | 298 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Dihedral Angle (Benzene-Triazole) | 16.7 (2)° |

Data sourced from IUCrData (2017), 2, x170272.[1]

Molecular and Crystal Packing Structure

The molecule of 1,4-bis(1H-1,2,4-triazol-1-yl)benzene is centrosymmetric, with the center of the benzene ring located at a crystallographic inversion center.[1] The dihedral angle between the plane of the central benzene ring and the attached 1,2,4-triazole rings is 16.7 (2)°.[1]

In the crystal, molecules form inversion dimers that are linked by pairs of weak C—H···N hydrogen bonds, creating R²₂(6) graph-set motifs.[1] Additionally, weak aromatic π–π stacking interactions are observed between the triazole rings of adjacent molecules, with a centroid–centroid separation of 3.809 (1) Å, contributing to the stability of the crystal packing.[1]

Experimental Protocols

3.1 Synthesis of 1,4-bis(1H-1,2,4-triazol-1-yl)benzene

A general method for the synthesis of similar bis(triazolyl)benzene compounds involves the reaction of a dihalo-xylene with the corresponding triazole in the presence of a base. While a specific protocol for 1,4-bis(1H-1,2,4-triazol-1-yl)benzene was not detailed in the available literature, a representative synthesis for a related compound, 1,4-bis(1H-1,2,4-triazol-1-methyl)benzene, is provided below.

-

Materials: 1,4-bis(bromomethyl)benzene, 1H-1,2,4-triazole, a suitable base (e.g., sodium hydroxide or potassium carbonate), and a solvent (e.g., N,N-dimethylformamide or acetonitrile).

-

Procedure:

-

1H-1,2,4-triazole is dissolved in the chosen solvent, and the base is added to the mixture.

-

The mixture is stirred at room temperature to allow for the formation of the triazolate anion.

-

A solution of 1,4-bis(bromomethyl)benzene in the same solvent is added dropwise to the reaction mixture.

-

The reaction is stirred at an elevated temperature (e.g., reflux) for several hours until completion, which can be monitored by thin-layer chromatography.

-

After cooling to room temperature, the reaction mixture is poured into water to precipitate the crude product.

-

The solid product is collected by filtration, washed with water, and dried.

-

Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

3.2 Single Crystal Growth

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound.

-

Procedure:

-

The purified 1,4-bis(1H-1,2,4-triazol-1-yl)benzene is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol, ethanol, or dichloromethane/diethyl ether) with gentle heating.

-

The solution is filtered to remove any insoluble impurities.

-

The filtrate is left undisturbed in a loosely covered container at room temperature.

-

Slow evaporation of the solvent over several days should yield single crystals of appropriate quality for X-ray diffraction analysis.[1]

-

Visualization of Methodologies

The following diagrams illustrate the logical workflow for the synthesis and structural analysis of 1,4-bis(1H-1,2,4-triazol-1-yl)benzene.

Caption: Experimental workflow for the synthesis and structural characterization.

This technical guide provides a comprehensive overview of the crystal structure of 1,4-bis(1H-1,2,4-triazol-1-yl)benzene, serving as a valuable resource for researchers interested in this class of compounds. While the crystal structure of the meta-isomer remains to be reported, the data for the para-isomer offers significant insights into the molecular geometry and intermolecular interactions that can be expected for related structures.

References

In-Depth Technical Guide: 1,3-Di(1H-1,2,4-triazol-1-yl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 1,3-Di(1H-1,2,4-triazol-1-yl)benzene. This compound belongs to a class of nitrogen-containing heterocyclic molecules that are of significant interest in medicinal chemistry due to their diverse pharmacological activities.

Core Compound Data

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₆ | [1] |

| Molecular Weight | 212.21 g/mol | [1] |

| CAS Number | 514222-44-7 | [1] |

Synthesis and Characterization

The synthesis of this compound can be achieved through several synthetic routes, with the Ullmann condensation being a common and effective method. This reaction involves the coupling of an aryl halide with a nitrogen-containing heterocycle, in this case, 1,2,4-triazole, in the presence of a copper catalyst and a base.

Experimental Protocol: Synthesis of this compound via Ullmann Condensation

This protocol is a generalized procedure based on established methods for the synthesis of similar aryl-triazole compounds.

Materials:

-

1,3-Dibromobenzene

-

1H-1,2,4-triazole

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a reaction flask, add 1,3-dibromobenzene (1 equivalent), 1H-1,2,4-triazole (2.2 equivalents), copper(I) iodide (0.2 equivalents), and potassium carbonate (2.5 equivalents).

-

Add anhydrous dimethylformamide (DMF) to the flask to serve as the solvent.

-

Heat the reaction mixture to 120-140°C and stir for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Characterization:

The structure and purity of the synthesized compound can be confirmed using various spectroscopic techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To determine the chemical environment of the protons in the molecule.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the different carbon atoms in the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Synthetic Pathway

The synthesis of this compound can be visualized as a two-step logical progression from commercially available starting materials.

Caption: Synthetic pathway for this compound.

Potential Applications in Drug Development

Derivatives of 1,2,4-triazole are a well-established class of compounds with a broad spectrum of biological activities. They are integral components in a number of clinically used drugs. Research has demonstrated that compounds containing the 1,2,4-triazole scaffold exhibit a range of pharmacological effects, including:

-

Antifungal Activity: Triazole-based compounds are prominent in the development of antifungal agents.

-

Anticancer Activity: Numerous studies have reported the potential of 1,2,4-triazole derivatives as anticancer agents, with some compounds showing cytotoxic activity against various cancer cell lines.[2][3]

-

Anticonvulsant Activity: The 1,2,4-triazole nucleus is a key feature in the design of novel anticonvulsant drugs.[4]

While the specific biological activity of this compound is not extensively documented in the public domain, its structural similarity to other biologically active triazole-containing molecules suggests its potential as a scaffold for the development of new therapeutic agents.

Generalized Signaling Pathway Involvement

The diverse biological effects of 1,2,4-triazole derivatives are often attributed to their ability to interact with various biological targets, including enzymes and receptors. For instance, in the context of cancer, some triazole compounds have been shown to inhibit enzymes involved in cell proliferation and survival. A generalized representation of how a 1,2,4-triazole derivative might interfere with a signaling pathway is depicted below.

Caption: Generalized inhibition of a signaling pathway by a 1,2,4-triazole derivative.

This diagram illustrates a hypothetical scenario where a 1,2,4-triazole derivative acts as an inhibitor of a kinase within a signal transduction cascade, thereby blocking downstream events that lead to cellular responses such as proliferation. This is a common mechanism of action for many targeted cancer therapies. Further research is necessary to elucidate the specific molecular targets and signaling pathways modulated by this compound.

References

- 1. This compound - CAS:514222-44-7 - Sunway Pharm Ltd [3wpharm.com]

- 2. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs Revealing Dual MCF-7/HepG2 Cytotoxic Activity with Prominent Selectivity via Histone Demethylase LSD1 Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1,3-Di(1H-1,2,4-triazol-1-yl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,3-Di(1H-1,2,4-triazol-1-yl)benzene, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines its chemical properties, and available experimental data, and provides context for its potential applications in research and development.

1. Chemical Identity and Properties

This compound is a symmetrically substituted aromatic compound. Its core consists of a benzene ring with two 1H-1,2,4-triazol-1-yl groups attached at the meta-positions.

| Identifier | Value |

| IUPAC Name | 1,3-bis(1H-1,2,4-triazol-1-yl)benzene |

| CAS Number | 514222-44-7[1] |

| Molecular Formula | C10H8N6[1] |

| Molecular Weight | 212.21 g/mol [1] |

2. Synthesis and Experimental Protocols

The synthesis of this compound typically involves the reaction of 1,3-dibromobenzene or a related derivative with 1H-1,2,4-triazole. A common synthetic approach is the Ullmann condensation, which is a copper-catalyzed cross-coupling reaction.

Experimental Protocol: Ullmann Condensation for the Synthesis of this compound

-

Materials:

-

1,3-dibromobenzene

-

1H-1,2,4-triazole

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K2CO3)

-

N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a reaction flask, add 1,3-dibromobenzene (1 equivalent), 1H-1,2,4-triazole (2.2 equivalents), copper(I) iodide (0.2 equivalents), and potassium carbonate (2.5 equivalents).

-

Add anhydrous N,N-dimethylformamide (DMF) to the flask to serve as the solvent.

-

The reaction mixture is then heated to a temperature between 120-150°C and stirred under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The product is typically extracted using an organic solvent such as ethyl acetate after quenching the reaction with water.

-

The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield this compound as a solid.

-

3. Potential Applications in Drug Development

The 1,2,4-triazole moiety is a well-known pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities including antifungal, antiviral, and anticancer properties. The symmetrical arrangement of two triazole rings on a central benzene scaffold in this compound presents a unique structure for exploring novel therapeutic agents. Its potential lies in its ability to act as a rigid linker or a scaffold for the development of inhibitors targeting various enzymes or receptors.

4. Signaling Pathway and Experimental Workflow Visualization

To facilitate a deeper understanding of the experimental and logical processes in the research and development of compounds like this compound, the following diagrams are provided.

References

An In-depth Technical Guide to the Solubility of 1,3-Di(1H-1,2,4-triazol-1-yl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 1,3-Di(1H-1,2,4-triazol-1-yl)benzene

This compound is a heterocyclic organic compound featuring a central benzene ring substituted with two 1H-1,2,4-triazole rings at the 1 and 3 positions. The presence of multiple nitrogen atoms in the triazole rings imparts a polar character to the molecule and offers potential sites for hydrogen bonding. Understanding the solubility of this compound is crucial for a variety of applications, including its synthesis, purification, formulation in drug delivery systems, and use in various chemical reactions.

Predicted Solubility Profile

Based on the principles of "like dissolves like," the solubility of this compound in various solvents can be predicted. The molecule possesses both a nonpolar aromatic core (the benzene ring) and polar triazole rings. This amphiphilic nature suggests that its solubility will be dependent on the polarity of the solvent.

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN) | High | These solvents can engage in dipole-dipole interactions with the polar triazole rings. |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The potential for hydrogen bonding with the triazole nitrogens may be hindered by the bulky benzene core. Solubility is expected to decrease with increasing alkyl chain length of the alcohol. |

| Nonpolar | Hexane, Toluene, Diethyl ether | Very Low | The nonpolar nature of these solvents makes them poor solvents for the polar triazole moieties. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have an intermediate polarity and may offer a balance for dissolving both the polar and nonpolar parts of the molecule. |

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for the experimental determination of the solubility of a solid organic compound such as this compound.

Materials:

-

This compound (solute)

-

Selected solvents (e.g., water, ethanol, DMSO, etc.)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Micropipettes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

-

To ensure complete separation of the solid phase, centrifuge the vials at a moderate speed for a specified time (e.g., 10 minutes at 3000 rpm).

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known aliquot of the clear supernatant from each vial using a micropipette. Be cautious not to disturb the solid pellet at the bottom.

-

Dilute the aliquot with a suitable solvent in a volumetric flask to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

A calibration curve should be prepared beforehand using standard solutions of the compound of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula:

Solubility (mg/mL) = (Concentration from analysis (mg/mL)) x (Dilution factor)

-

Figure 1: Experimental Workflow for Solubility Determination

A logical workflow illustrating the key steps in the experimental determination of solubility.

Visualization of Logical Relationships

The process of determining the solubility of a compound involves a series of logical steps, from preparation to analysis. The following diagram, rendered using the DOT language, visualizes this experimental workflow.

A detailed workflow for the experimental determination of the solubility of this compound.

Conclusion

While quantitative solubility data for this compound is not currently available in the public domain, this guide provides a robust framework for researchers to understand and experimentally determine its solubility profile. The predicted solubility suggests that polar aprotic solvents are likely to be the most effective for dissolving this compound. The provided experimental protocol and workflow diagrams offer a clear and actionable path for obtaining precise and reliable solubility data, which is essential for the advancement of research and development involving this and other related chemical entities.

A Theoretical and Computational Guideline for the Study of 1,3-Di(1H-1,2,4-triazol-1-yl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Di(1H-1,2,4-triazol-1-yl)benzene is a molecule of significant interest within medicinal chemistry due to the established and diverse biological activities of the 1,2,4-triazole moiety. This technical guide provides a comprehensive framework for conducting theoretical and computational studies on this compound. While direct theoretical research on this compound is not extensively published, this document outlines established experimental and computational protocols derived from studies on closely related analogues. It serves as a foundational resource for researchers aiming to investigate its structural, electronic, and potential therapeutic properties. The guide covers molecular identity, synthesis protocols, and detailed methodologies for Density Functional Theory (DFT) calculations and molecular docking simulations.

Introduction

The 1,2,4-triazole nucleus is a cornerstone in the development of therapeutic agents, exhibiting a wide spectrum of biological activities including antifungal, antimicrobial, anticancer, and anticonvulsant properties.[1][2] The presence of this heterocyclic motif in drugs like fluconazole and itraconazole underscores its importance as a pharmacophore.[1] The molecule this compound, which features two 1,2,4-triazole rings attached to a central benzene core, represents a promising scaffold for the design of novel therapeutic agents.

Theoretical studies, particularly those employing quantum chemical calculations and molecular modeling, are indispensable tools in modern drug discovery. They provide critical insights into molecular structure, stability, electronic properties, and potential interactions with biological targets, thereby guiding synthetic efforts and accelerating the development pipeline. This guide consolidates the necessary information and methodologies to initiate and conduct robust theoretical investigations on this compound.

Molecular Identification and Properties

This compound is identified by the CAS number 514222-44-7.[3] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈N₆ | [3] |

| Molecular Weight | 212.21 g/mol | [3] |

| IUPAC Name | 1-[3-(1,2,4-triazol-1-yl)phenyl]-1,2,4-triazole | [4] |

| SMILES | C1=CC(=CC(=C1)N2C=NC=N2)N3C=NC=N3 | [4] |

| InChI | InChI=1S/C10H8N6/c1-2-9(15-7-11-5-13-15)4-10(3-1)16-8-12-6-14-16/h1-8H | [4] |

Synthesis Protocols

While a specific synthesis protocol for this compound is not detailed in the reviewed literature, general methods for the synthesis of 1,2,4-triazole derivatives are well-established. The Pellizzari synthesis, which involves the reaction of an amide with a hydrazide followed by intramolecular cyclization, is a common route.[5] Another prevalent method is the reaction of formamide with hydrazine.[5] For aryl-substituted triazoles, a common precursor is the corresponding substituted benzene derivative. A plausible synthetic pathway for this compound could involve the reaction of 1,3-dibromobenzene with 1H-1,2,4-triazole.

A documented synthesis for a related compound, 1,3-bis(1H-benzotriazol-1-ylmethyl)benzene, involved the reaction of m-xylylene dibromide with 1H-benzotriazole in toluene at reflux.[6] This suggests a similar nucleophilic substitution approach could be viable.

Theoretical Study Protocols

The following sections outline detailed methodologies for conducting theoretical studies on this compound, based on protocols successfully applied to analogous compounds.

Density Functional Theory (DFT) Calculations

DFT calculations are a powerful tool for investigating the geometric, electronic, and thermodynamic properties of molecules.[7]

4.1.1. Geometry Optimization and Vibrational Frequencies

-

Objective: To find the lowest energy conformation of the molecule and confirm it is a true minimum on the potential energy surface.

-

Methodology:

-

The initial structure of this compound can be built using molecular modeling software (e.g., GaussView, Avogadro).

-

Geometry optimization is performed using a functional such as B3LYP with a basis set like 6-311+G(d,p) in a computational chemistry package (e.g., Gaussian, ORCA).[8]

-

Frequency calculations are then performed at the same level of theory to ensure the optimized structure corresponds to a local minimum (i.e., no imaginary frequencies).[7]

-

The output provides optimized bond lengths, bond angles, and dihedral angles, as well as thermodynamic properties like enthalpy and Gibbs free energy.

-

4.1.2. Frontier Molecular Orbital (FMO) Analysis

-

Objective: To understand the chemical reactivity and kinetic stability of the molecule.

-

Methodology:

-

Using the optimized geometry from the previous step, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated.[2]

-

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is determined. A smaller gap generally indicates higher chemical reactivity.[8]

-

Visualization of the HOMO and LUMO electron density plots reveals the regions of the molecule most likely to act as electron donors and acceptors, respectively.

-

4.1.3. Molecular Electrostatic Potential (MEP)

-

Objective: To identify the electrophilic and nucleophilic sites of the molecule.

-

Methodology:

-

The MEP is calculated and mapped onto the electron density surface of the optimized molecule.

-

Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. This information is crucial for understanding intermolecular interactions.

-

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound - CAS:514222-44-7 - Sunway Pharm Ltd [3wpharm.com]

- 4. 1-(3-(1H-1,2,4-triazol-1-yl)phenyl)-1H-1,2,4-triazole | C10H8N6 | CID 68169234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. eprints.utar.edu.my [eprints.utar.edu.my]

- 6. Crystal structure of 1,3-bis(1H-benzotriazol-1-ylmethyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, characterization, crystal structure and DFT studies on 3-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(4-ethylphenyl)-1-oxopropan-2-yl-4-ethylbenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

dihedral angle between triazole and benzene rings in 1,3-Di(1H-1,2,4-triazol-1-yl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the structural characteristics of 1,3-Di(1H-1,2,4-triazol-1-yl)benzene, with a specific focus on the dihedral angle between the central benzene ring and the pendant triazole moieties. Understanding the three-dimensional conformation of this molecule is crucial for applications in medicinal chemistry and materials science, as it directly influences molecular interactions and bulk properties.

Dihedral Angle Analysis: Insights from a Structural Isomer

The crystallographic analysis of the closely related para-isomer, 1,4-Bis(1H-1,2,4-triazol-1-yl)benzene, reveals a specific orientation of the triazole rings relative to the central benzene ring. In this configuration, the dihedral angle between the plane of the benzene ring and the triazole rings is a key determinant of the overall molecular shape.

| Compound | Dihedral Angle (Benzene-Triazole) |

| 1,4-Bis(1H-1,2,4-triazol-1-yl)benzene | 16.7 (2)° |

| Table 1: Experimentally determined dihedral angle for a structural isomer of the target compound.[1] |

This relatively small dihedral angle in the 1,4-isomer suggests a nearly co-planar arrangement, which can facilitate π-π stacking interactions in the solid state.[1] For the 1,3-isomer, while a direct experimental value is unavailable, it is reasonable to hypothesize a similarly small, though likely different, dihedral angle, influenced by the meta-substitution pattern. The precise angle in the 1,3-isomer will be a result of the balance between steric hindrance and the electronic interactions between the aromatic systems.

Experimental Protocols: Synthesis of Di(1H-1,2,4-triazol-1-yl)benzene Derivatives

The synthesis of di(triazolyl)benzene compounds can be achieved through several established methodologies. A common approach involves the reaction of a dihalo- or dinitrobenzene with 1H-1,2,4-triazole. Below is a generalized experimental protocol that can be adapted for the synthesis of this compound.

Reaction: Ullmann Condensation

Reactants:

-

1,3-Dibromobenzene or 1,3-Dinitrobenzene

-

1H-1,2,4-Triazole

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

A copper catalyst (e.g., copper(I) iodide, copper(I) oxide)

-

A high-boiling point solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

Procedure:

-

To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 1H-1,2,4-triazole, the chosen base, and the copper catalyst.

-

Add the solvent and stir the mixture at room temperature to ensure homogeneity.

-

Add 1,3-dibromobenzene or 1,3-dinitrobenzene to the reaction mixture.

-

Heat the mixture to a temperature typically ranging from 120°C to 160°C. The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The product is typically isolated by pouring the reaction mixture into water, followed by filtration to collect the crude product.

-

Purification is achieved through recrystallization from a suitable solvent or by column chromatography.

Characterization of the final product would be performed using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its identity and purity.

Visualizations

To further elucidate the concepts discussed, the following diagrams are provided.

Caption: A flowchart illustrating a common synthetic route.

Caption: Relationship between rings in the 1,4-isomer.

References

Methodological & Application

Application Notes and Protocols: 1,3-Di(1H-1,2,4-triazol-1-yl)benzene in the Synthesis of Luminescent Materials

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,3-Di(1H-1,2,4-triazol-1-yl)benzene, a versatile building block, in the synthesis of advanced luminescent materials. The unique molecular architecture of this compound, featuring a central benzene ring functionalized with two 1,2,4-triazole moieties, makes it an excellent candidate for constructing a variety of light-emitting materials, including coordination polymers and components for Organic Light-Emitting Diodes (OLEDs).

Application I: Synthesis of Luminescent Coordination Polymers

This compound can act as a rigid N-donor ligand to coordinate with metal ions, forming stable and highly luminescent coordination polymers. These materials are of significant interest for applications in sensing, solid-state lighting, and bio-imaging.

Protocol: Synthesis of a 3D Cadmium(II) Coordination Polymer

This protocol is adapted from the synthesis of a three-dimensional cadmium(II) coordination network using 1,3-di-(1,2,4-triazol-4-yl)benzene (dtb)[1].

Materials:

-

1,3-dibromobenzene

-

1H-1,2,4-triazole

-

Potassium carbonate (K₂CO₃)

-

N,N-dimethylformamide (DMF)

-

Cadmium sulfate (CdSO₄·8/3H₂O)

-

1,2-benzenedicarboxylic acid (1,2-H₂bdc)

-

Distilled water

Part 1: Synthesis of this compound Ligand

-

A mixture of 1,3-dibromobenzene (1.18 g, 5 mmol), 1H-1,2,4-triazole (0.83 g, 12 mmol), and potassium carbonate (2.07 g, 15 mmol) in 20 mL of DMF is heated at 150 °C for 72 hours.

-

After cooling to room temperature, the mixture is poured into 100 mL of ice water.

-

The resulting precipitate is collected by filtration, washed with water, and dried in a vacuum.

Part 2: Synthesis of the Luminescent Cadmium(II) Coordination Polymer

-

A mixture of the synthesized 1,3-di-(1,2,4-triazol-4-yl)benzene ligand (0.021 g, 0.1 mmol), CdSO₄·8/3H₂O (0.028 g, 0.1 mmol), and 1,2-benzenedicarboxylic acid (0.017 g, 0.1 mmol) is dissolved in 10 mL of a DMF/H₂O (v/v = 1:1) mixed solvent.

-

The mixture is sealed in a 25 mL Teflon-lined stainless steel vessel.

-

The vessel is heated to 120 °C for 72 hours and then slowly cooled to room temperature.

-

Colorless block crystals of the coordination polymer are obtained.

Photophysical Data

The resulting cadmium(II) coordination polymer exhibits strong fluorescence emission in the solid state at room temperature[1].

| Property | Value |

| Excitation Wavelength (λex) | 338 nm |

| Emission Wavelength (λem) | 422 nm |

| State | Solid-state |

| Temperature | Room Temperature |

Experimental Workflow Diagram

Application II: Host Materials for Phosphorescent OLEDs (PhOLEDs)

While direct experimental data for this compound as a host in PhOLEDs is not yet widely published, its structural analogues have shown great promise. Bipolar host materials incorporating bis(1,2,4-triazol-1-yl)benzene moieties have been developed for both blue and green PhOLEDs. The 1,2,4-triazole units provide excellent electron-transporting properties, which can be balanced with hole-transporting moieties to create efficient host materials.

Conceptual Application Protocol: Fabrication of a Green PhOLED

This conceptual protocol is based on general procedures for fabricating PhOLEDs using triazole-based host materials.

Materials:

-

This compound (as host material)

-

A green phosphorescent emitter (e.g., fac-tris(2-phenylpyridine)iridium(III) [Ir(ppy)₃])

-

Hole-injection layer (HIL) material (e.g., PEDOT:PSS)

-

Hole-transporting layer (HTL) material (e.g., TAPC)

-

Electron-transporting layer (ETL) material (e.g., TPBi)

-

Electron-injection layer (EIL) material (e.g., LiF)

-

Indium tin oxide (ITO)-coated glass substrate

-

Aluminum (Al) for cathode

Device Fabrication Procedure:

-

Substrate Preparation: The ITO-coated glass substrate is cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, and then treated with UV-ozone.

-

Hole-Injection Layer (HIL): A thin layer of PEDOT:PSS is spin-coated onto the ITO substrate and annealed.

-

Hole-Transporting Layer (HTL): TAPC is deposited by thermal evaporation in a high-vacuum chamber.

-

Emissive Layer (EML): this compound (host) and Ir(ppy)₃ (dopant) are co-evaporated from separate sources. The doping concentration is typically in the range of 5-10 wt%.

-

Electron-Transporting Layer (ETL): TPBi is deposited by thermal evaporation.

-

Electron-Injection Layer (EIL): A thin layer of LiF is deposited by thermal evaporation.

-

Cathode: An aluminum layer is deposited by thermal evaporation to complete the device.

Expected Photophysical Properties and Device Performance

Based on analogous bis(triazolyl)benzene host materials, a device fabricated with this compound as a host for a green phosphorescent emitter could be expected to exhibit the following characteristics:

| Parameter | Expected Value/Range |

| Emission Color | Green |

| Turn-on Voltage | 3-5 V |

| Maximum External Quantum Efficiency (EQE) | > 15% |

| Maximum Current Efficiency | > 40 cd/A |

| Maximum Power Efficiency | > 30 lm/W |

Conceptual OLED Device Structure Diagram

References

Application Notes and Protocols for the Solvothermal Synthesis of Coordination Polymers using 1,3-di-(1,2,4-triazole-4-yl)benzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solvothermal synthesis of coordination polymers (CPs) utilizing the versatile bridging ligand 1,3-di-(1,2,4-triazole-4-yl)benzene (dtb). The unique structural features of dtb, with its rigid benzene core and two coordinating triazole moieties, allow for the construction of diverse and robust metal-organic frameworks with potential applications in luminescence sensing, catalysis, and drug delivery. This document outlines the synthesis of cadmium(II), copper(I), cobalt(II), and zinc(II) coordination polymers, summarizing key experimental parameters and characterizing their properties.

Overview of Solvothermal Synthesis

Solvothermal synthesis is a widely employed method for the preparation of crystalline materials, including coordination polymers. The reaction is typically carried out in a sealed vessel, often a Teflon-lined stainless-steel autoclave, at temperatures above the boiling point of the solvent. The elevated temperature and pressure facilitate the dissolution of reactants and promote the crystallization of the desired product. Key parameters influencing the outcome of the synthesis include the choice of metal salt and ligand, their molar ratios, the solvent system, reaction temperature, and time.

Experimental Protocols

Synthesis of a Cadmium(II) Coordination Polymer: {[Cd₂(dtb)₂(SO₄)(H₂O)]·(1,2-H₂bdc)·SO₄}n

This protocol describes the synthesis of a three-dimensional cadmium(II) coordination polymer exhibiting strong fluorescence.[1]

Materials:

-

Cadmium sulfate octahydrate (CdSO₄·8/3H₂O)

-

1,3-di-(1,2,4-triazole-4-yl)benzene (dtb)

-

1,2-benzenedicarboxylic acid (1,2-H₂bdc)

-

Ethanol (CH₃CH₂OH)

-

Deionized water

Procedure:

-

In a 25 mL Teflon-lined stainless-steel autoclave, combine CdSO₄·8/3H₂O (0.051 g, 0.2 mmol), dtb (0.042 g, 0.2 mmol), and 1,2-H₂bdc (0.033 g, 0.2 mmol).

-

Add a solvent mixture of 5 mL of ethanol and 5 mL of deionized water.

-

Seal the autoclave and heat it to 363 K (90 °C) for 72 hours.

-

After the reaction, allow the autoclave to cool slowly to room temperature.

-

Colorless block-shaped crystals of the product are collected by filtration, washed with deionized water and ethanol, and dried in air.

Note: While 1,2-benzenedicarboxylic acid does not participate in the coordination, its presence is crucial for the formation of this specific framework.[1]

Synthesis of a Copper(I) Coordination Polymer: [Cu₃(dtb)(CN)₃]n

This protocol details the synthesis of a three-dimensional copper(I) coordination polymer.

Materials:

-

Copper(I) cyanide (CuCN)

-

1,3-di-(1,2,4-triazole-4-yl)benzene (dtb)

-

Acetonitrile (CH₃CN)

Procedure:

-

A mixture of CuCN (0.027 g, 0.3 mmol) and dtb (0.021 g, 0.1 mmol) is placed in a 15 mL Teflon-lined stainless-steel reactor.

-

Add 6 mL of acetonitrile to the reactor.

-

The reactor is sealed and heated to 160 °C for 72 hours.

-

After cooling to room temperature, colorless crystalline products are obtained.

-

The crystals are washed with acetonitrile and dried.

Synthesis of a Cobalt(II) Coordination Polymer

This protocol provides a general method for the synthesis of a cobalt(II) coordination polymer with a triazole-based ligand, which can be adapted for use with dtb.[1][2]

Materials:

-

Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

-

1,3-di-(1,2,4-triazole-4-yl)benzene (dtb)

-

An appropriate co-ligand (e.g., a dicarboxylic acid)

-

N,N-Dimethylformamide (DMF) or other suitable solvent

-

Deionized water

Procedure:

-

Combine Co(NO₃)₂·6H₂O (e.g., 0.1 mmol), dtb (e.g., 0.1 mmol), and a co-ligand in a Teflon-lined autoclave.

-

Add a suitable solvent or solvent mixture (e.g., DMF/water).

-

The mixture may be stirred at room temperature before heating.

-

Seal the autoclave and heat to a temperature typically between 100 °C and 180 °C for 24 to 72 hours.

-

After cooling, the resulting crystals are collected by filtration, washed with the reaction solvent, and air-dried.

Synthesis of a Zinc(II) Coordination Polymer

This protocol outlines a general procedure for the solvothermal synthesis of a zinc(II) coordination polymer with dtb.

Materials:

-

Zinc(II) salt (e.g., Zn(NO₃)₂·6H₂O or ZnCl₂)

-

1,3-di-(1,2,4-triazole-4-yl)benzene (dtb)

-

A co-ligand (optional, e.g., a dicarboxylic acid)

-

Solvent (e.g., DMF, ethanol, water)

Procedure:

-

Dissolve the Zinc(II) salt and dtb in a suitable solvent inside a Teflon-lined autoclave. A co-ligand may also be added.

-

The molar ratio of metal salt to dtb is typically in the range of 1:1 to 1:2.

-

Seal the autoclave and heat to a temperature between 100 °C and 160 °C for 48 to 96 hours.

-

Allow the autoclave to cool to room temperature.

-

Isolate the crystalline product by filtration, wash with the mother liquor, and dry.

Data Presentation

Table 1: Summary of Solvothermal Synthesis Parameters

| Coordination Polymer | Metal Salt (mmol) | dtb (mmol) | Co-ligand (mmol) | Solvent System (mL) | Temperature (°C) | Time (h) |

| {[Cd₂(dtb)₂(SO₄)(H₂O)]·(1,2-H₂bdc)·SO₄}n | CdSO₄·8/3H₂O (0.2) | 0.2 | 1,2-H₂bdc (0.2) | Ethanol/Water (5/5) | 90 | 72 |

| [Cu₃(dtb)(CN)₃]n | CuCN (0.3) | 0.1 | - | Acetonitrile (6) | 160 | 72 |

| Representative Co(II)-dtb Polymer | Co(NO₃)₂·6H₂O (0.1) | 0.1 | Varies | Varies | 100-180 | 24-72 |

| Representative Zn(II)-dtb Polymer | Zn(NO₃)₂·6H₂O or ZnCl₂ (0.1) | 0.1-0.2 | Varies | Varies | 100-160 | 48-96 |

Table 2: Selected Crystallographic and Property Data

| Coordination Polymer | Crystal System | Space Group | Key Structural Features | Luminescence Emission (nm) |

| {[Cd₂(dtb)₂(SO₄)(H₂O)]·(1,2-H₂bdc)·SO₄}n | Trigonal | R-3 | 3D network with one-dimensional channels.[1] | 409 (λₑₓ = 326 nm)[1] |

| [Cu₃(dtb)(CN)₃]n | Orthorhombic | Pnma | 3D framework with a twofold interpenetrated net. | Not reported |

| Representative Co(II)-dtb Polymer | Varies | Varies | Typically forms 2D or 3D frameworks depending on the co-ligand and synthesis conditions.[1][2] | Not typically luminescent |

| Representative Zn(II)-dtb Polymer | Varies | Varies | Often forms robust 3D frameworks with potential for porosity. | Often luminescent |

Mandatory Visualizations

Caption: Experimental workflow for the solvothermal synthesis of coordination polymers.

Applications and Future Directions

Coordination polymers synthesized from 1,3-di-(1,2,4-triazole-4-yl)benzene exhibit promising properties for various applications.

Luminescence-Based Sensing

The strong fluorescence of the Cadmium(II)-dtb coordination polymer suggests its potential as a luminescent sensor.[1] The emission properties of such materials can be sensitive to the presence of specific analytes, leading to either quenching or enhancement of the luminescence signal. This makes them attractive candidates for the development of chemical sensors for environmental monitoring or biomedical diagnostics.

Protocol for Solid-State Luminescence Measurement:

-

A powdered crystalline sample of the coordination polymer is placed between two quartz plates.

-

The sample is mounted in a solid-state sample holder of a fluorescence spectrophotometer.

-

An excitation wavelength (e.g., 326 nm for the Cd(II) polymer) is selected, and the emission spectrum is recorded over a desired range.[1]

-

To test for sensing applications, the powdered sample can be dispersed in solutions containing various analytes, and the changes in the emission spectrum are monitored.

Caption: Signaling pathway for luminescence-based sensing using coordination polymers.

Catalysis

The porous nature of some coordination polymers allows them to act as heterogeneous catalysts. The metal nodes can serve as active catalytic sites, while the porous channels can facilitate the diffusion of reactants and products. Coordination polymers based on dtb with catalytically active metals like cobalt or copper could be explored for various organic transformations.

Drug Development

While direct applications in drug development for dtb-based coordination polymers are still emerging, their porous structures could be investigated for drug delivery applications. The pores can be loaded with drug molecules, which are then released in a controlled manner. Furthermore, the inherent biological activity of triazole-containing compounds suggests that the coordination polymers themselves, or their degradation products, may exhibit therapeutic effects. Further research is needed to explore the biocompatibility and drug-loading/release kinetics of these materials.

References

- 1. Synthesis and crystal structure of a two-dimensional CoII coordination polymer: poly[(μ3-3-carboxybenzoato)[μ2-5-(pyridin-4-yl)-1H,2′H-3,3′-bi[1,2,4-triazole]]cobalt(II)] - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and crystal structure of poly[(3-amino-1,2,4-triazole)(μ3-1H-benzimidazole-5,6-dicarboxylato)cobalt(II)] - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Metal Complexes with 1,3-Di(1H-1,2,4-triazol-1-yl)benzene in Catalysis

For Researchers, Scientists, and Drug Development Professionals

The following application notes provide an overview of the emerging catalytic applications of metal complexes featuring the versatile bridging ligand, 1,3-Di(1H-1,2,4-triazol-1-yl)benzene. While research in this specific area is developing, recent studies have highlighted the potential of its N-heterocyclic carbene (NHC) derivatives in significant organic transformations. This document details the catalytic activities of Iridium(III) and Ruthenium(II) complexes in transfer hydrogenation and β-alkylation of secondary alcohols, respectively.

Application Note 1: Iridium(III)-NHC Complex for Catalytic Transfer Hydrogenation

Introduction: Transfer hydrogenation is a crucial methodology in organic synthesis for the reduction of unsaturated compounds, offering a safer and more practical alternative to high-pressure hydrogenation. An Iridium(III) complex derived from a bis(1,2,4-triazolin-5-ylidene) ligand based on a this compound scaffold has demonstrated notable efficiency in the transfer hydrogenation of a variety of alkenes and alkynes.[1][2]

Data Presentation:

Table 1: Catalytic Transfer Hydrogenation of Alkenes and Alkynes using an Ir(III)-NHC Complex [1][2]

| Substrate | Product | Catalyst Loading (mol%) | Time (h) | Yield (%) |

| 1-Octene | n-Octane | 1.0 | 12 | 98 |

| Cyclooctene | Cyclooctane | 1.0 | 12 | 99 |

| Styrene | Ethylbenzene | 1.0 | 12 | 99 |

| Phenylacetylene | Ethylbenzene | 1.0 | 12 | 96 |

| Diphenylacetylene | 1,2-Diphenylethane | 1.0 | 12 | 95 |

Reaction Conditions: Substrate (0.5 mmol), catalyst, iPrOH (2 mL), reflux.

Experimental Protocol: General Procedure for Transfer Hydrogenation

-

To a dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the Iridium(III)-NHC complex (0.005 mmol, 1 mol%).

-

Add the alkene or alkyne substrate (0.5 mmol).

-

Add anhydrous isopropanol (2 mL), which serves as both the solvent and the hydrogen source.

-

The reaction mixture is then heated to reflux and stirred for 12 hours.

-

After completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue can be purified by column chromatography on silica gel to isolate the pure product.

Visualization of Experimental Workflow:

Application Note 2: Ruthenium(II)-NHC Complex for β-Alkylation of Secondary Alcohols

Introduction: The β-alkylation of secondary alcohols with primary alcohols via a "borrowing hydrogen" methodology is a highly atom-economical C-C bond-forming reaction. A binuclear Ruthenium(II) complex featuring a bis(1,2,4-triazolin-5-ylidene) ligand derived from this compound has been identified as a highly efficient catalyst for this transformation, operating at very low catalyst loadings.[1][2]

Data Presentation:

Table 2: β-Alkylation of Secondary Alcohols with Primary Alcohols using a Ru(II)-NHC Complex [1][2]

| Secondary Alcohol | Primary Alcohol | Product | Catalyst Loading (mol%) | Time (h) | Yield (%) |

| 1-Phenylethanol | Benzyl alcohol | 1,3-Diphenylpropan-1-ol | 0.01 | 24 | 92 |

| 1-Phenylethanol | 1-Butanol | 1-Phenylhexan-1-ol | 0.01 | 24 | 85 |

| Cyclohexanol | Benzyl alcohol | 2-Benzylcyclohexanol | 0.01 | 24 | 88 |

| Propan-2-ol | Benzyl alcohol | 1-Phenylpropan-2-ol | 0.01 | 24 | 78 |

Reaction Conditions: Secondary alcohol (1.0 mmol), primary alcohol (1.2 mmol), t-BuOK (0.3 mmol), catalyst, toluene (2 mL), 110 °C.

Experimental Protocol: General Procedure for β-Alkylation

-

In an oven-dried vial equipped with a magnetic stir bar, add the Ruthenium(II)-NHC complex (0.0001 mmol, 0.01 mol%).

-

Add potassium tert-butoxide (t-BuOK) (0.3 mmol).

-

Under an inert atmosphere, add the secondary alcohol (1.0 mmol), the primary alcohol (1.2 mmol), and anhydrous toluene (2 mL).

-

Seal the vial and place it in a preheated oil bath at 110 °C.

-

Stir the reaction mixture for 24 hours.

-

After cooling to room temperature, the mixture is filtered through a short pad of celite.

-

The filtrate is concentrated, and the residue is purified by flash column chromatography to yield the desired product.

Visualization of Experimental Workflow:

Synthesis Protocols

Protocol 1: Synthesis of the Bis(triazolium) Salt Ligand Precursor [1][2]

-

Dissolve 1,3-bis(1,2,4-triazol-1-yl)benzene (1.0 mmol) in acetonitrile (10 mL).

-

Add ethyl bromide (3.0 mmol) to the solution.

-

Reflux the mixture for 48 hours.

-

Cool the reaction to room temperature, resulting in the precipitation of a white solid.

-

Filter the solid, wash with diethyl ether, and dry under vacuum to obtain the bis(triazolium) bromide salt.

-

For counterion exchange, dissolve the bromide salt in methanol and add a saturated solution of NH4PF6 in methanol.

-

Stir for 4 hours, filter the resulting precipitate, wash with methanol and diethyl ether, and dry to yield the bis(triazolium) hexafluorophosphate salt.

Protocol 2: Synthesis of the Ir(III) and Ru(II) NHC Complexes [1][2]

This is a general representation of the synthesis.

-

Combine the bis(triazolium) hexafluorophosphate salt (1.0 mmol), the metal precursor ([Ir(Cp*)Cl2]2 or [Ru(p-cymene)Cl2]2) (0.5 mmol for the dinuclear complex), and a base (e.g., Ag2O or an organic base) in a suitable dry solvent (e.g., acetonitrile or dichloromethane) under an inert atmosphere.

-

Stir the reaction mixture at an appropriate temperature (e.g., room temperature or reflux) for a specified time (typically 12-24 hours).

-

Monitor the reaction by an appropriate method (e.g., TLC or NMR).

-

After completion, filter the reaction mixture to remove any insoluble salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the resulting solid by recrystallization or column chromatography to obtain the desired metal-NHC complex.

Logical Relationship Diagram

The following diagram illustrates the progression from the parent ligand to the catalytically active metal complexes and their respective applications.

References

Application Notes and Protocols: 1,3-Di(1H-1,2,4-triazol-1-yl)benzene in Gas Storage and Separation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the potential application of 1,3-Di(1H-1,2,4-triazol-1-yl)benzene as a building block for the synthesis of Metal-Organic Frameworks (MOFs) for gas storage and separation. While direct experimental data for MOFs constructed with this specific linker is not yet prevalent in published literature, this application note extrapolates from the well-established use of triazole-containing and benzene-based linkers in MOF chemistry. The nitrogen-rich triazole moieties and the rigid benzene core of this compound make it a promising candidate for creating robust frameworks with high selectivity for CO2 and other gases of interest. This document outlines the prospective synthesis, characterization, and application of such MOFs, providing detailed experimental protocols and expected performance data based on analogous systems.

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface areas, tunable pore sizes, and functionalizable linkers make them highly attractive for applications in gas storage, separation, catalysis, and drug delivery. The choice of the organic linker is crucial in determining the final properties of the MOF. Nitrogen-rich heterocyclic linkers, such as those containing triazole groups, are of particular interest for CO2 capture due to the favorable interactions between the basic nitrogen sites and the acidic CO2 molecules.

This compound is a bifunctional organic ligand that possesses two key features for the construction of effective MOFs for gas storage and separation:

-

Nitrogen-Rich Triazole Rings: The 1,2,4-triazole rings provide multiple nitrogen atoms that can act as strong coordination sites for metal ions and as preferential binding sites for acidic gases like CO2.

-

Rigid Benzene Core: The central benzene ring imparts rigidity to the resulting framework, which is essential for maintaining porosity and stability during gas adsorption and desorption cycles.

This application note explores the prospective use of this compound in the development of novel MOFs for gas storage and separation applications.

Potential Applications in Gas Storage and Separation

MOFs constructed using this compound as a linker are anticipated to exhibit promising performance in the following areas:

-

CO2 Capture: The high density of nitrogen atoms in the triazole rings is expected to lead to strong interactions with CO2, resulting in high adsorption capacity and selectivity, particularly over N2 and CH4. This makes such MOFs potential candidates for post-combustion CO2 capture and natural gas sweetening.

-

Hydrogen Storage: The porous nature of these MOFs could provide high surface areas for the physisorption of hydrogen gas, a key requirement for developing materials for onboard hydrogen storage in fuel cell vehicles.

-

Methane Storage: The tunable pore sizes could be optimized for the efficient storage of methane, the primary component of natural gas, for vehicular applications.

-

Separation of Hydrocarbons: The specific pore chemistry and size could be tailored to enable the selective separation of different hydrocarbons, for instance, in the purification of ethylene from ethane.

Data Presentation: Expected Performance of a Hypothetical MOF

The following tables summarize the expected gas storage and separation performance of a hypothetical MOF, designated as "M-DTB" (where M is a metal ion and DTB is this compound), based on data from MOFs with similar triazole-based linkers.

Table 1: Gas Adsorption Capacities of M-DTB

| Gas | Temperature (K) | Pressure (bar) | Adsorption Capacity (cm³/g) | Adsorption Capacity (wt%) |

| CO2 | 273 | 1 | 120 | 23.6 |

| CO2 | 298 | 1 | 85 | 16.7 |

| H2 | 77 | 1 | 250 | 2.2 |

| CH4 | 298 | 35 | 180 | 12.9 |

Table 2: Gas Separation Selectivity of M-DTB

| Gas Mixture | Composition | Temperature (K) | Selectivity |

| CO2/N2 | 15:85 | 298 | 50 |

| CO2/CH4 | 50:50 | 298 | 8 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a hypothetical M-DTB MOF and its characterization for gas storage and separation applications.

Protocol 1: Synthesis of M-DTB (M = Zn²⁺)

Objective: To synthesize a zinc-based Metal-Organic Framework using this compound as the organic linker.

Materials:

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

This compound (DTB)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Deionized water

Procedure:

-

In a 20 mL scintillation vial, dissolve 0.1 mmol of Zn(NO₃)₂·6H₂O in 5 mL of DMF.

-

In a separate vial, dissolve 0.1 mmol of this compound in 5 mL of DMF.

-

Combine the two solutions in the first vial and sonicate for 10 minutes to ensure homogeneity.

-

Seal the vial tightly and place it in a programmable oven.

-

Heat the vial to 100 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.

-

Cool the oven to room temperature at a rate of 5 °C/min.

-

Collect the resulting crystalline product by filtration.

-

Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).

-

Activate the sample by heating under vacuum at 150 °C for 12 hours to remove any residual solvent from the pores.

Protocol 2: Gas Adsorption Measurements

Objective: To determine the gas adsorption capacity and selectivity of the synthesized M-DTB.

Instrumentation:

-

Volumetric gas adsorption analyzer (e.g., Micromeritics ASAP 2020)

-

High-purity gases (CO₂, N₂, H₂, CH₄)

-

Liquid nitrogen and a suitable cryostat for low-temperature measurements

Procedure:

-

Sample Preparation: Accurately weigh approximately 100 mg of the activated M-DTB sample and transfer it to a sample tube.

-

Degassing: Degas the sample in the analyzer's degassing port at 150 °C under high vacuum for at least 6 hours to ensure the removal of any adsorbed impurities.

-

Adsorption Isotherms:

-

For CO₂, N₂, and CH₄ adsorption at 273 K and 298 K, use a temperature-controlled water bath.

-

For H₂ adsorption at 77 K, use a liquid nitrogen bath.

-

Measure the adsorption and desorption isotherms by incrementally increasing and decreasing the pressure of the analysis gas.

-

-

Data Analysis:

-

Calculate the gas uptake in cm³/g (STP) and wt%.

-

Determine the Brunauer-Emmett-Teller (BET) surface area from the N₂ adsorption isotherm at 77 K.

-

Calculate the isosteric heat of adsorption to evaluate the interaction strength between the gas molecules and the MOF.

-

-

Selectivity Calculation:

-

Calculate the ideal adsorbed solution theory (IAST) selectivity for gas mixtures (e.g., CO₂/N₂, CO₂/CH₄) from the single-component adsorption isotherms.

-

Visualizations

The following diagrams illustrate the key processes involved in the application of this compound for gas storage and separation.

Caption: Workflow for the synthesis and activation of a Metal-Organic Framework.

Application Notes and Protocols for 1,3-Di(1H-1,2,4-triazol-1-yl)benzene in Supramolecular Assembly

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Di(1H-1,2,4-triazol-1-yl)benzene is a versatile organic ligand that serves as a fundamental building block in the field of supramolecular chemistry. Its rigid benzene core and two strategically positioned 1,2,4-triazole rings offer multiple coordination sites, making it an excellent candidate for the construction of intricate supramolecular architectures such as coordination polymers and metal-organic frameworks (MOFs). The nitrogen atoms of the triazole moieties act as effective coordination sites for a variety of metal ions, leading to the formation of one-, two-, and three-dimensional networks with diverse topologies and potential applications in catalysis, gas storage, luminescence, and drug delivery. This document provides detailed protocols and data for the use of this compound in the synthesis of a three-dimensional cadmium(II) coordination polymer.

Data Presentation

Crystallographic Data for a Cd(II) Coordination Polymer with this compound

| Parameter | Value |

| Empirical Formula | C20H16Cd2N12O5S |

| Formula Weight | 801.33 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 14.632(3) |

| b (Å) | 17.584(4) |

| c (Å) | 10.543(2) |

| α (°) | 90 |

| β (°) | 99.68(3) |

| γ (°) | 90 |

| Volume (ų) | 2673.2(9) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.989 |

Data obtained from the synthesis of a Cd(II) coordination polymer using 1,3-di-(1,2,4-triazole-4-yl)benzene (dtb) as a ligand.

Selected Bond Lengths and Angles

| Bond | Length (Å) | Bond | Angle (°) |

| Cd(1)-N(1) | 2.335(4) | N(1)-Cd(1)-N(4A) | 90.13(14) |

| Cd(1)-N(4A) | 2.358(4) | N(1)-Cd(1)-N(7) | 178.11(14) |

| Cd(1)-N(7) | 2.341(4) | N(4A)-Cd(1)-N(7) | 88.00(14) |

| Cd(1)-N(10B) | 2.329(4) | N(1)-Cd(1)-N(10B) | 91.07(14) |

| Cd(2)-O(1W) | 2.304(4) | O(1W)-Cd(2)-O(1) | 86.83(13) |

| Cd(2)-O(1) | 2.404(3) | O(1W)-Cd(2)-N(5) | 91.35(14) |

| Cd(2)-N(5) | 2.261(4) | O(1)-Cd(2)-N(5) | 178.15(13) |

| Cd(2)-N(8C) | 2.258(4) | O(1W)-Cd(2)-N(8C) | 88.75(14) |

Symmetry codes: (A) -x+1, -y+1, -z+1; (B) x, y-1, z; (C) -x+1, y+1/2, -z+1/2.

Experimental Protocols

Synthesis of this compound Ligand

While a variety of methods exist for the synthesis of 1,2,4-triazole derivatives, a common approach involves the reaction of a corresponding di-functionalized benzene precursor with 1H-1,2,4-triazole. A general synthetic scheme is presented below. The specific protocol for the synthesis of a similar ligand, 1,3-phenylenebis((1H-1,2,4-triazol-1-yl)methanone), involves the reaction of isophthaloyl dichloride with 1H-1,2,4-triazole.[1][2]

Caption: General synthetic scheme for this compound.

Synthesis of a 3D Cd(II) Coordination Polymer

This protocol describes the solvothermal synthesis of a three-dimensional coordination polymer, {[Cd₂(dtb)₂(SO₄)(H₂O)]·(1,2-H₂bdc)·SO₄}n, using 1,3-di-(1,2,4-triazole-4-yl)benzene (dtb) as the primary ligand.[3]

Materials:

-

Cadmium sulfate (CdSO₄·8/3H₂O)

-

This compound (dtb)

-

1,2-Benzenedicarboxylic acid (1,2-H₂bdc)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

Procedure:

-

A mixture of CdSO₄·8/3H₂O (0.051 g, 0.2 mmol), dtb (0.042 g, 0.2 mmol), and 1,2-H₂bdc (0.017 g, 0.1 mmol) is prepared.

-

The mixture is dissolved in a solution of 8 mL of N,N-dimethylformamide (DMF) and 2 mL of H₂O.

-

The resulting solution is sealed in a 25 mL Teflon-lined stainless steel vessel.

-

The vessel is heated to 120 °C for 72 hours.

-

After cooling to room temperature at a rate of 5 °C/h, colorless block-shaped crystals suitable for X-ray diffraction are obtained.

-

The crystals are washed with distilled water and dried in air.

Caption: Experimental workflow for the synthesis of the Cd(II) coordination polymer.

Signaling Pathways and Logical Relationships

The formation of the supramolecular assembly is a self-assembly process driven by the coordination between the cadmium(II) metal centers and the nitrogen atoms of the this compound ligands. The sulfate anions and water molecules also participate in the coordination sphere of the metal ions, contributing to the overall three-dimensional network.

Caption: Logical relationship of components in the supramolecular assembly.

Conclusion

This compound is a highly effective building block for the rational design and synthesis of novel supramolecular assemblies. The provided protocols and data for the construction of a Cd(II) coordination polymer highlight its potential in creating robust, crystalline materials with interesting structural features. Researchers can utilize this information as a foundation for exploring new metal-ligand combinations and for the development of advanced materials with tailored properties for various scientific and technological applications.

References

- 1. Coordination Polymers Containing 1,3-Phenylenebis-((1H-1,2,4-triazol-1-yl)methanone) Ligand: Synthesis and ε-Caprolactone Polymerization Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Coordination Polymers Containing 1,3-Phenylenebis-((1H-1,2,4-triazol-1-yl)methanone) Ligand: Synthesis and ε-Caprolactone Polymerization Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-Di(1H-1,2,4-triazol-1-yl)benzene

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Di(1H-1,2,4-triazol-1-yl)benzene.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most prevalent method for synthesizing this compound is through a copper-catalyzed Ullmann-type cross-coupling reaction. This typically involves the reaction of 1,3-dihalobenzene (e.g., 1,3-dibromobenzene or 1,3-diiodobenzene) with 1H-1,2,4-triazole in the presence of a copper catalyst, a ligand, and a base. Another potential, though less direct, route involves the construction of the triazole rings on a pre-functionalized benzene core, for instance, starting from benzene-1,3-dicarbohydrazide and cyclizing it to form the triazole rings.[1][2]

Q2: What are the critical parameters to control in the Ullmann-type coupling reaction for this synthesis?